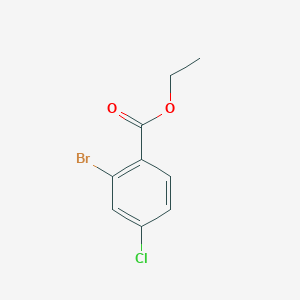

Ethyl 2-bromo-4-chlorobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXFSIXDJSOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681765 | |

| Record name | Ethyl 2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690260-90-3 | |

| Record name | Ethyl 2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Bromo 4 Chlorobenzoate

Established Synthetic Routes to Ethyl 2-bromo-4-chlorobenzoate and Analogs

The synthesis of this compound and related compounds relies on fundamental organic reactions, including esterification, halogenation, and functional group interconversions. These methods can be employed in various sequences to achieve the target molecule, often starting from simpler, commercially available precursors.

Esterification Approaches to Benzoate (B1203000) Esters

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4-chlorobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). A strong acid, typically concentrated sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. evitachem.com The reaction is typically conducted under reflux conditions (approximately 78 °C) for an extended period, often overnight, to drive the equilibrium towards the ester product by removing the water formed during the reaction. This method is known for its efficiency and can achieve high yields of up to 95%.

An alternative esterification strategy involves a two-step process. First, 2-bromo-4-chlorobenzoic acid is converted to its more reactive acid chloride derivative, 2-bromo-4-chlorobenzoyl chloride, using a reagent like thionyl chloride. The resulting acid chloride is then reacted with ethanol to form the ethyl ester. This method does not require a strong acid catalyst for the second step and can proceed at room temperature.

Halogenation Strategies for Aromatic Compounds

Halogenation of an aromatic ring is a key step in creating the 2-bromo-4-chloro substitution pattern. The synthesis of the precursor, 2-bromo-4-chlorobenzoic acid, can be achieved through various halogenation routes.

One pathway involves the bromination of 4-chlorobenzoic acid. However, controlling the regioselectivity of this electrophilic aromatic substitution to favor the desired 2-bromo isomer can be challenging. Another approach starts with 2-chlorobenzoic acid and uses N-bromosuccinimide (NBS) in a sulfuric acid system to perform a single bromination. A patent describes the use of a sulfur-containing catalyst to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, thereby achieving high selectivity for the 5-bromo-2-chlorobenzoic acid product (an isomer of the target precursor). google.com

A different strategy involves starting with a molecule that already contains a directing group, such as an amino group, to guide the halogenation. For instance, starting with 2-amino-4-chlorobenzoic acid, a Sandmeyer reaction can be used to introduce the bromine atom. guidechem.com

Functional Group Interconversions on Precursors

A prominent example of FGI in this context is the Sandmeyer reaction, which transforms an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. lumenlearning.com To synthesize the precursor 2-bromo-4-chlorobenzoic acid, one could start with 2-amino-4-chlorobenzoic acid. guidechem.com The amino group is first converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (e.g., 0°C). guidechem.com The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-4-chlorobenzoic acid. guidechem.comlumenlearning.com This product can then be esterified as described previously to yield the final product.

Another FGI pathway starts with 2-chlorobenzonitrile (B47944). This precursor can be brominated, and the resulting 5-bromo-2-chlorobenzonitrile (B107219) is then hydrolyzed under basic conditions, followed by acidification, to produce 5-bromo-2-chlorobenzoic acid. This acid can subsequently be esterified.

Catalyst Systems and Reaction Conditions in this compound Synthesis

The choice of catalysts and reaction conditions is critical for optimizing the yield, purity, and efficiency of the synthesis.

For the most common synthetic route, Fischer esterification, concentrated sulfuric acid is the standard catalyst. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent, and by refluxing the mixture for 12-16 hours.

In the Sandmeyer reaction to prepare the 2-bromo-4-chlorobenzoic acid precursor, copper(I) bromide is the essential catalyst that enables the substitution of the diazonium group. guidechem.com The reaction conditions must be carefully controlled, with the diazotization step carried out at 0°C to prevent the unstable diazonium salt from decomposing prematurely. guidechem.com

For halogenation steps, the reagents and conditions determine the outcome. For example, using N-bromosuccinimide in sulfuric acid to brominate 2-chlorobenzoic acid is performed at temperatures between 10-50°C. google.com

The table below summarizes various reaction conditions for key synthetic steps.

| Reaction Step | Starting Material | Key Reagents/Catalyst | Conditions | Product | Yield |

| Direct Esterification | 2-bromo-4-chlorobenzoic acid | Ethanol, H₂SO₄ | Reflux, 12-16 hours | This compound | Up to 95% |

| Acid Chloride Formation | 2-bromo-4-chlorobenzoic acid | Thionyl chloride | Reflux, 3 hours | 2-bromo-4-chlorobenzoyl chloride | - |

| Esterification via Acid Chloride | 2-bromo-4-chlorobenzoyl chloride | Ethanol | Room Temperature | This compound | - |

| Sandmeyer Reaction (Precursor) | 2-amino-4-chlorobenzoic acid | 1. NaNO₂, HBr | 1. 0°C, 2 hours | 2-bromo-4-chlorobenzoic acid | 59% guidechem.com |

| 2. CuBr | 2. Room Temp, overnight | ||||

| Bromination (Precursor Isomer) | 2-chlorobenzoic acid | NBS, H₂SO₄, sulfur catalyst | 10-50°C | 5-bromo-2-chlorobenzoic acid | High Purity google.com |

Green Chemistry Principles in this compound Synthesis and Production

Green chemistry aims to reduce the environmental impact of chemical processes by designing safer chemicals and processes that minimize waste and energy consumption. uwlax.edu

In the context of esterification, traditional methods like Fischer esterification often use strong, corrosive acids like sulfuric acid and require significant energy for prolonged heating. ijsdr.org Green alternatives are being explored to mitigate these issues. One approach is the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), which can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. dergipark.org.tr

Microwave-assisted synthesis represents another green approach to esterification. uwlax.eduijsdr.org Microwave heating can significantly reduce reaction times, from hours to minutes, and increase energy efficiency compared to conventional heating methods. uwlax.eduijsdr.org This technique has been successfully applied to the synthesis of simple esters like ethyl benzoate and shows promise for more complex molecules. uwlax.edu

Solvent-free reactions are also a key principle of green chemistry. For the esterification of benzoic acid, deep eutectic solvents (DES) have been investigated as dual solvent-catalyst systems. dergipark.org.tr These solvents are often biodegradable, have low toxicity, and can be easily prepared and recycled. Studies have shown high conversions of benzoic acid to its esters using DES, offering an environmentally friendly alternative to traditional organic solvents and catalysts. dergipark.org.tr For example, a DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has demonstrated high catalytic activity for the esterification of benzoic acid with ethanol, achieving 88.3% conversion at 75°C. dergipark.org.tr

Reactivity and Chemical Transformations of Ethyl 2 Bromo 4 Chlorobenzoate

Nucleophilic Substitution Reactions Involving Aryl Halides

The benzene (B151609) ring of Ethyl 2-bromo-4-chlorobenzoate is substituted with two halogen atoms, bromine and chlorine. The carbon-bromine bond is generally less stable and more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution (SNAr) reactions. This difference in reactivity allows for selective substitution at the C-Br position. The presence of the electron-withdrawing ethyl ester group further activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, although the steric hindrance from the ester group at the ortho position is a significant factor.

The bromine atom at the 2-position can be displaced by various nucleophiles. Common nucleophilic substitution reactions include amination and thiolation. For instance, reaction with amines or ammonia (B1221849) can yield the corresponding ethyl 2-amino-4-chlorobenzoate (B8601463) derivatives. Similarly, thiols can be used to introduce sulfur-based functional groups. The efficiency of these reactions is often enhanced by using polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Ethyl 2-amino-4-chlorobenzoate derivatives | Polar aprotic solvent (e.g., DMF), elevated temperature |

| Thiol | Thiourea, Sodium Thiolates | Ethyl 4-chloro-2-(thio)-benzoate derivatives | Mild conditions, phase-transfer catalysts may be used |

| Hydroxide | Sodium Hydroxide (NaOH) | Ethyl 2-hydroxy-4-chlorobenzoate | Aqueous NaOH, heat |

Ester Hydrolysis and Transesterification Reactions

The ethyl ester moiety of this compound is susceptible to hydrolysis, a fundamental reaction of esters. cuny.edu This reaction can be catalyzed by either acid or base. smolecule.comevitachem.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid) and water, the ester undergoes hydrolysis to yield 2-bromo-4-chlorobenzoic acid and ethanol (B145695). This reaction is reversible, and its equilibrium position is dictated by the concentration of reactants and products. smolecule.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, results in an irreversible reaction that produces the sodium salt of 2-bromo-4-chlorobenzoic acid and ethanol. evitachem.comepa.gov Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid.

Transesterification is another key reaction of the ester group, involving the exchange of the ethoxy group (-OCH₂CH₃) with a different alkoxy group from another alcohol. smolecule.com This process is typically catalyzed by either an acid or a base and is driven to completion by using the new alcohol as a solvent or by removing the ethanol as it is formed. This allows for the synthesis of other alkyl 2-bromo-4-chlorobenzoates.

Table 2: Ester Moiety Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H₂SO₄ (catalyst) | 2-Bromo-4-chlorobenzoic acid + Ethanol |

| Basic Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-Bromo-4-chlorobenzoic acid + Ethanol |

| Transesterification | R-OH, Acid or Base catalyst | Alkyl 2-bromo-4-chlorobenzoate + Ethanol |

Electrophilic Aromatic Substitution on the Halogenated Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity of the benzene ring in this compound towards EAS is significantly reduced due to the presence of three deactivating substituents: the -Br, -Cl, and -COOEt groups. nih.gov Both halogens and the ester group withdraw electron density from the ring, making it less nucleophilic. vaia.com

The directing effects of the existing substituents must be considered:

Halogens (-Br, -Cl): These are ortho-, para-directing groups, despite being deactivators.

Ethyl Ester (-COOEt): This is a meta-directing group.

The positions on the ring are C1-COOEt, C2-Br, C3-H, C4-Cl, C5-H, C6-H.

The C3 position is ortho to the -Br group and meta to both the -COOEt and -Cl groups.

The C5 position is meta to the -Br group and ortho to the -Cl group.

The C6 position is ortho to the -COOEt group and meta to the -Cl group.

Due to the strong deactivating and meta-directing nature of the ester group, and the deactivating ortho-, para-directing nature of the halogens, predicting the site of substitution can be complex. However, the combined deactivation makes electrophilic substitution reactions on this substrate challenging, often requiring harsh reaction conditions. The most likely positions for substitution would be C3 or C5, influenced by a complex interplay of electronic and steric factors.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective functionalization at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. beilstein-journals.org this compound can be selectively coupled with various aryl or vinyl boronic acids at the C2 position to synthesize biaryl compounds and other complex structures. evitachem.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a vinyl group at the C2 position of the ester, leading to the formation of substituted styrenes or other vinylated aromatic compounds. liverpool.ac.uknih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. walisongo.ac.idnih.gov It is a highly efficient method for synthesizing arylalkynes from this compound, again reacting selectively at the C-Br bond. researchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-4-chlorobenzoates |

| Heck | Alkene (e.g., Styrene) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Vinyl-4-chlorobenzoates |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-Alkynyl-4-chlorobenzoates |

Radical Reactions and Mechanistic Investigations

The carbon-halogen bonds in this compound can be susceptible to cleavage under radical conditions. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more prone to radical reactions. Reductive dehalogenation can occur, where the halogen atom is replaced by a hydrogen atom. This can be initiated by radical initiators or through photoredox catalysis. mdpi.com

Mechanistic studies on similar haloaromatic compounds often involve the formation of a radical anion intermediate upon single-electron reduction. researchgate.net This intermediate can then fragment, cleaving the carbon-halogen bond to form an aryl radical and a halide ion. The resulting aryl radical can then be trapped by a hydrogen atom source or participate in other radical-mediated transformations. For this compound, selective reduction of the C-Br bond over the C-Cl bond can be achieved under controlled conditions. mdpi.com

Functionalization of the Aromatic Nucleus and Ester Moiety

The diverse reactivity of this compound allows for extensive functionalization at both the aromatic ring and the ester group.

Functionalization of the Aromatic Nucleus: The primary routes for functionalizing the aromatic core are the metal-catalyzed cross-coupling and nucleophilic substitution reactions discussed previously. The differential reactivity of the C-Br and C-Cl bonds is key to its utility as a building block. researchgate.net One can first perform a cross-coupling reaction at the C-Br position (e.g., Suzuki, Heck, or Sonogashira), and then, under more forcing conditions, potentially functionalize the C-Cl position. This stepwise approach allows for the synthesis of highly substituted and complex aromatic structures from a relatively simple starting material. uni-muenchen.de

Functionalization of the Ester Moiety: Beyond hydrolysis and transesterification, the ester group can undergo other important transformations. A key reaction is the reduction of the ester to a primary alcohol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. This reaction converts the ethyl ester into a hydroxymethyl group, yielding (2-bromo-4-chlorophenyl)methanol. This transformation opens up another avenue for synthetic diversification, allowing for subsequent reactions typical of primary alcohols.

Applications of Ethyl 2 Bromo 4 Chlorobenzoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Scaffolds

The primary utility of Ethyl 2-bromo-4-chlorobenzoate in advanced organic synthesis stems from its role as a bifunctional building block. The presence of two different halogen atoms allows for programmed, site-selective cross-coupling reactions, which are fundamental for creating complex molecular architectures, particularly substituted biaryl compounds. evitachem.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and dihalogenated compounds like this compound are excellent substrates for demonstrating the power of selective catalysis. organic-chemistry.org Research has shown that the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed coupling reactions. This reactivity difference can be exploited to perform sequential couplings. First, a reaction at the more reactive C2-bromo position is performed, followed by a second coupling reaction at the less reactive C4-chloro position.

Recent studies have focused on developing catalytic systems that can control and even reverse this natural selectivity. By carefully selecting the palladium catalyst and ligands, chemists can direct the coupling reaction to a specific halogen atom. For instance, a study on the site-selective arylation of alkyl dihalobenzoates demonstrated that switching the catalyst system allows for the selective formation of products coupled at either the C2 or the C4/C5 position. researchgate.net This level of control is crucial for the efficient and planned synthesis of multi-substituted aromatic compounds, which are key components in materials science and medicinal chemistry. evitachem.comresearchgate.net

Table 1: Catalyst-Controlled Site-Selectivity in Dihalobenzoate Coupling This table is illustrative of findings in related dihalobenzoate systems.

| Catalyst System | Preferred Reaction Site | Outcome |

| PdCl₂(PCy₃)₂/P(p-MeOPh)₃ | C2-Position (ortho to ester) | Selective arylation at the more reactive C-Br bond. researchgate.net |

| Pd(OAc)₂/Specialized Ligand | C4-Position (para to ester) | Selective arylation at the less reactive C-Cl bond. barc.gov.in |

This strategic, stepwise functionalization enables the construction of unsymmetrical biaryls and other intricate scaffolds that would be challenging to synthesize using other methods. researchgate.net

Role in the Synthesis of Pharmacologically Relevant Compounds

Halogenated aromatic compounds are ubiquitous in medicinal chemistry and serve as key intermediates in the synthesis of numerous therapeutic agents. this compound and its parent acid, 2-bromo-4-chlorobenzoic acid, are important precursors for pharmacologically active molecules. The substituted phenyl structure is a core component of many drugs, and this building block provides a convenient starting point for their synthesis.

A prominent example is its application in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. nih.govresearchgate.net SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, are a modern class of drugs used to treat type 2 diabetes mellitus. nih.gov These drugs work by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. emanresearch.org

The core structure of many C-glucoside SGLT2 inhibitors features a diarylmethane moiety, which is often constructed using precursors like this compound. nih.gov The synthetic routes for these drugs often involve coupling reactions where the halogenated benzoic acid derivative is a key reactant. hanze.nl The specific substitution pattern of this building block is crucial for the final compound's ability to bind effectively to the SGLT2 protein.

Table 2: Pharmacological Application of the 2-Bromo-4-chlorobenzoyl Scaffold

| Target Class | Example Drug | Therapeutic Indication | Role of Building Block |

| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin | Type 2 Diabetes Mellitus | Provides the core substituted phenyl ring essential for biological activity. nih.govnih.gov |

The development of these anti-diabetic drugs highlights the importance of specifically substituted intermediates like this compound in creating novel, life-saving medicines.

Application in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. evitachem.com Halogenated aromatic compounds are fundamental to the agrochemical industry, forming the basis of many herbicides, insecticides, and fungicides. The unique electronic properties and metabolic stability conferred by halogen atoms are often key to the biological activity of these products. This compound serves as an intermediate in the synthesis of such compounds.

In the field of specialty chemicals, this compound is used to produce materials where specific functional groups are required to achieve desired properties. evitachem.com This can include the synthesis of dyes, polymers, and materials with specific electronic or optical properties. The ability to perform selective reactions at its two halogenated sites makes it a valuable component in creating highly functionalized molecules for advanced material applications. nih.gov

Table 3: Industrial Applications of this compound

| Industry | Application Area | Rationale |

| Agrochemicals | Synthesis of Pesticides | Precursor for complex molecules with biocidal activity. |

| Specialty Chemicals | Synthesis of Dyes & Polymers | Building block for functionalized materials with specific properties. evitachem.com |

| Materials Science | Electronic & Optical Materials | Intermediate for creating multi-substituted arenes for advanced applications. nih.gov |

Development of Novel Synthetic Reagents and Methodologies

This compound is not only a building block for target molecules but also a valuable tool for the development of new synthetic methods. The distinct reactivity of its C-Br and C-Cl bonds makes it an ideal substrate for testing the limits of chemoselectivity in catalysis. researchgate.net

The development of transition-metal-catalyzed cross-coupling reactions that can selectively activate one C-X bond in the presence of another is a major area of research in organic chemistry. mdpi.com By using a substrate like this compound, chemists can screen different catalysts, ligands, and reaction conditions to develop new protocols that offer unprecedented control over which part of a molecule reacts. researchgate.net

For example, research into the palladium-catalyzed arylation of dihalobenzoates has led to the discovery of ligand and catalyst combinations that can selectively couple at either the C-Br or the C-Cl position. researchgate.net This represents a significant advancement in synthetic methodology, as it allows for a "programmable" approach to synthesis. A chemist can start with one simple molecule and, by simply changing the catalyst, can generate two different products, which can then be elaborated into more complex and diverse structures. This work expands the synthetic chemist's toolkit and enables more efficient and elegant syntheses of complex target molecules.

Computational Chemistry and Spectroscopic Investigations of Ethyl 2 Bromo 4 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the molecular structure, electronic properties, and reactivity of molecules like Ethyl 2-bromo-4-chlorobenzoate. These computational methods provide insights into phenomena that can be challenging to observe experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (ground state geometry) and associated energy. mdpi.com

The process involves optimizing the molecular structure to find the lowest energy conformation. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar molecules like ethyl m-chlorobenzoate have been performed to predict optimized geometries. lu.se In this compound, key parameters of interest would be the C-Br and C-Cl bond lengths, the geometry of the benzene (B151609) ring, and the orientation of the ethyl ester group relative to the ring. The presence of the bulky bromine atom at the ortho position (C2) is expected to cause some steric strain, potentially leading to a slight twisting of the ester group out of the plane of the benzene ring to achieve the minimum energy state. The theoretical global minimum energy calculation helps in confirming the structural symmetry and stability of the molecule. lu.se

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value Range | Description |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom of the benzene ring and the bromine atom. |

| C-Cl Bond Length | ~1.74 Å | The distance between the carbon atom of the benzene ring and the chlorine atom. |

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ester group. |

| O-C(ethyl) Bond Length | ~1.45 Å | The length of the single bond between the ester oxygen and the ethyl group carbon. |

| C1-C2-Br Angle | ~118-120° | The bond angle affected by the steric hindrance of the bromine atom. |

| C-C-O-C Dihedral Angle | Variable | This angle defines the conformation of the ethyl ester group relative to the aromatic ring. |

Note: The values are predictive and based on calculations for analogous structures. Actual experimental values may vary.

Alongside DFT, other computational methods are used to explore electronic properties. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. lu.se While computationally more demanding and sometimes less accurate than DFT for certain properties due to the lack of electron correlation, HF calculations are valuable for providing a baseline and for comparative analysis. lu.se For molecules like this compound, comparing results from both DFT and HF methods can lend greater confidence to the predicted electronic properties, such as the molecular orbital energies. lu.se

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for large molecules or for preliminary calculations. These methods are useful for quickly screening different molecular conformations or for studying large systems where high-level ab initio or DFT calculations would be computationally prohibitive.

The flexibility of the ethyl ester group in this compound allows for different spatial orientations, known as conformations. Conformational analysis through computational modeling is used to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the dihedral angle of the C-C-O-C bond linking the ester group to the aromatic ring and calculating the energy at each step.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more realistic environment, such as in a solvent. guidechem.com MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation would involve placing the molecule in a box filled with solvent molecules (e.g., water, ethanol (B145695), or chloroform). The simulation then calculates the forces between all atoms and tracks their trajectories over a set period. This provides detailed information on:

Solvent Effects: How the solvent molecules arrange themselves around the solute (solvation shell) and how they affect its conformation and stability.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between this compound and the solvent molecules.

Transport Properties: Dynamic properties like the diffusion coefficient of the molecule within the solvent can be estimated.

Such simulations are crucial for understanding the compound's behavior in solution, which is relevant for its use in chemical synthesis or its interaction with biological systems.

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of newly synthesized compounds. Each method provides a unique piece of the structural puzzle by probing different aspects of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic region would feature three signals corresponding to the protons at positions 3, 5, and 6 of the benzene ring. Due to the substitution pattern, these protons would appear as a doublet (H-6), a doublet of doublets (H-5), and a doublet (H-3). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It would show nine distinct signals: six for the aromatic carbons, two for the ethyl group carbons, and one for the carbonyl carbon of the ester. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine and chlorine substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H3 | ~7.8 - 7.9 | d | ~2.1 |

| Ar-H5 | ~7.5 - 7.6 | dd | J₁≈8.4, J₂≈2.1 |

| Ar-H6 | ~7.7 - 7.8 | d | ~8.4 |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Note: Predictions are based on data from analogous compounds like 2-bromo-4-chlorobenzoic acid and related ethyl esters in CDCl₃ solvent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C1 | ~132 |

| C2 | ~122 |

| C3 | ~134 |

| C4 | ~135 |

| C5 | ~130 |

| C6 | ~131 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: Predictions are based on data from analogous compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A strong absorption peak is typically observed around 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ethyl ester group. The aromatic C-H stretching vibrations appear at higher wavenumbers, generally above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region. The presence of the halogen substituents is confirmed by characteristic absorptions in the lower frequency region of the spectrum; the C-Br and C-Cl stretching vibrations are expected to appear in the range of 500–600 cm⁻¹.

Detailed vibrational assignments can be achieved by correlating experimental data with theoretical calculations, often using DFT with basis sets like 6-31G(d,p). scholarsresearchlibrary.com This approach allows for the prediction of vibrational frequencies and intensities, aiding in the precise assignment of each observed band in the IR and Raman spectra. The table below summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies from related molecules.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Source |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | scholarsresearchlibrary.com |

| Carbonyl (C=O) Stretch | ~ 1700 | |

| Aromatic C=C Stretch | 1400 - 1600 | researchgate.net |

| C-O Stretch | 1100 - 1300 | libretexts.org |

| C-Cl Stretch | 500 - 600 | |

| C-Br Stretch | 500 - 600 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern under ionization. The nominal molecular weight of this compound is 263.51 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. Due to the presence of bromine and chlorine, this peak will appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern for the molecular ion, with major peaks at m/z 262 (C₉H₈⁷⁹Br³⁵ClO₂), 264 (C₉H₈⁸¹Br³⁵ClO₂ / C₉H₈⁷⁹Br³⁷ClO₂), and 266 (C₉H₈⁸¹Br³⁷ClO₂). Analysis using a soft ionization technique confirms the molecular weight, showing a protonated molecule [M+H]⁺ cluster at m/z 263.0/265.0.

The fragmentation of this compound is influenced by its functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), which would result in a fragment ion corresponding to the 2-bromo-4-chlorobenzoyl cation. libretexts.org

A significant fragmentation pathway observed for ortho-halogenated esters involves an intramolecular substitution. nih.gov In this mechanism, the carbonyl oxygen of the ester group can attack the ortho-position, displacing the bromine atom. This process leads to the formation of a stable cyclic intermediate, a substituted benzopyrylium ion. nih.gov This type of fragmentation is highly dependent on the position of the halogen substituent. nih.gov

The primary fragmentation pathways are summarized below:

Loss of the ethoxy group (-OC₂H₅): M⁺ - 45

Loss of an ethyl radical (-C₂H₅): M⁺ - 29

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: M⁺ - 28 (if sterically possible)

Intramolecular substitution: Loss of the bromine radical (-Br) following cyclization.

The table below outlines the major expected fragments in the mass spectrum of this compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment | Source |

|---|---|---|

| 262/264/266 | [M]⁺ (Molecular ion cluster) | |

| 217/219 | [M - OC₂H₅]⁺ | libretexts.orgnih.gov |

| 183 | [M - Br]⁺ | nih.gov |

| 155 | [M - Br - CO]⁺ | nih.gov |

This table is interactive. Click on the headers to sort.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

| Ethyl benzoate (B1203000) |

| Ethyl m-chloro benzoate |

| Ethyl 5-bromo-2-chlorobenzoate |

| Ethyl trans-3-(3,7,8-trichlorodibenzo-p-dioxin-2-yl)-propenoate |

| 2-bromo-4-chloro-4'-fluorobenzophenone |

| 2-Bromo-4-chlorobenzoic acid |

| 2-bromo-4-chlorobenzaldehyde |

| p-chlorobenzoic acid |

| 3-(2-fluorophenyl)-propenoate ethyl ester |

| 2-fluorocinnamic acid |

| 2-fluorocinnamoylium ion |

| Aluminum chloride |

| Benzopyrylium intermediate |

| Copper(I) cyanide |

| Fluorobenzene |

| Sulfuric acid |

| Thionyl chloride |

Advanced Analytical Methodologies for Ethyl 2 Bromo 4 Chlorobenzoate

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. researchgate.net Its application is vital in the analysis of Ethyl 2-bromo-4-chlorobenzoate to ensure the quality and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile compounds like this compound. researchgate.net It is widely used for purity assessment and quantification due to its high resolution and accuracy. torontech.com In a typical HPLC setup, the compound is dissolved in a liquid and injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. researchgate.net

For halogenated aromatic esters, reversed-phase HPLC is commonly employed. This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net Less polar compounds, such as the target ester, will have a stronger affinity for the stationary phase and thus a longer retention time compared to more polar impurities. The goal is to achieve baseline separation between the main compound peak and any impurity peaks, which is essential for accurate purity assessment. torontech.com

Table 1: Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.netresearchgate.net | Provides excellent separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) researchgate.net | Allows for the effective separation of compounds with a range of polarities. |

| Detector | UV at 254 nm | Aromatic compounds like this compound strongly absorb UV light. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between resolution and analysis time. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

The developed HPLC method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.com Although this compound has a relatively high boiling point, GC-MS can be effectively used to identify and quantify it, along with any volatile impurities or byproducts from its synthesis. rsc.org

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification. ijpsr.com This technique is particularly valuable for detecting and quantifying trace-level genotoxic impurities that may arise during synthesis. ijpsr.com

Table 2: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Condition | Purpose |

|---|---|---|

| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) ijpsr.com | A common, robust column suitable for a wide range of organic compounds. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Separates compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| MS Detector | Quadrupole Mass Selective Detector (MSD) ijpsr.com | Provides mass-to-charge ratio information for compound identification. |

| Ionization Mode | Electron Ionization (EI) | A standard, high-energy ionization technique that produces reproducible fragmentation patterns. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of organic reactions. libretexts.orgsigmaaldrich.com It is an indispensable tool during the synthesis of this compound to track the consumption of starting materials and the formation of the product. khanacademy.org

A TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). The mobile phase ascends the plate via capillary action, and the components of the mixture separate based on their polarity. khanacademy.orgbartleby.com Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while polar compounds interact more strongly with the polar silica gel and have lower Rf values. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials and the purified product, a chemist can quickly assess the progress of the reaction. khanacademy.org

Advanced Hyphenated Techniques (e.g., LC-MS, UPLC)

To meet the increasing demands for higher sensitivity and faster analysis times, advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are employed.

LC-MS: This technique couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for identifying unknown impurities and degradation products, as it provides molecular weight and structural information. researchgate.net

UPLC: UPLC systems use columns with smaller particle sizes (less than 2 µm), which allows for significantly faster separations and higher resolution compared to conventional HPLC. vscht.cz This can dramatically increase sample throughput in a quality control environment. A UPLC method can reduce analysis run times to just a few minutes while improving separation efficiency. researchgate.net

These advanced methods are crucial for in-depth impurity profiling and stability studies of drug substances and intermediates like this compound. researchgate.net

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability and decomposition characteristics. ardena.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. ardena.com A TGA curve plots mass loss against temperature, revealing the temperatures at which the compound decomposes. iitk.ac.in For a halogenated aromatic compound, this analysis helps to establish safe temperature limits for reactions and storage to prevent thermal degradation. TGA can be coupled with mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition. ardena.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in This technique is used to identify thermal events such as melting, crystallization, and decomposition. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. ardena.com The onset temperature and peak temperature of decomposition can also be determined, providing complementary information to TGA data.

Table 3: Information Gained from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

|---|---|---|

| TGA | Mass vs. Temperature | Decomposition temperature, thermal stability, identification of decomposition steps. iitk.ac.in |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, glass transitions, decomposition profile. ardena.com |

Understanding the thermal behavior is critical for ensuring the stability of the compound during manufacturing, processing, and long-term storage.

Future Research Directions and Emerging Trends for Ethyl 2 Bromo 4 Chlorobenzoate

Novel Synthetic Routes and Catalyst Development for Enhanced Efficiency

The development of more efficient and selective methods for synthesizing dihalogenated aromatic compounds like Ethyl 2-bromo-4-chlorobenzoate is a significant area of future research. Current synthetic routes often start from precursors like 2-amino-4-chlorobenzoic acid, which is converted to 2-bromo-4-chlorobenzoic acid via a Sandmeyer-type reaction before esterification. guidechem.com Future work will likely focus on direct and more sustainable approaches.

Key research directions include:

Advanced Catalytic Systems: There is a growing need for novel catalysts that can facilitate the selective halogenation of aromatic rings. Research into Lewis acid catalysts, such as AlCl₃ or FeCl₃, continues to evolve, aiming to activate halogens for more efficient electrophilic aromatic substitution. masterorganicchemistry.com The development of catalysts that can regioselectively introduce both bromine and chlorine onto a benzoate (B1203000) backbone in a controlled manner would represent a significant advancement.

Green Chemistry Approaches: Future syntheses will likely incorporate principles of green chemistry. This includes the use of less hazardous reagents, development of solvent-free reaction conditions, and utilization of catalysts that are reusable and based on earth-abundant metals.

Process Optimization: Research will also focus on optimizing reaction conditions to improve yields and reduce the formation of unwanted byproducts, such as isomeric impurities. This can involve high-throughput screening of catalysts and reaction parameters.

| Research Focus | Potential Catalyst Type | Desired Outcome |

| Regioselective Dihalogenation | Heterogeneous Catalysts, Zeolites | High yield of the desired 2-bromo-4-chloro isomer |

| Direct Esterification-Halogenation | Dual-function catalysts | One-pot synthesis from simpler starting materials |

| C-H Activation | Transition Metal Catalysts (e.g., Palladium, Rhodium) | Direct halogenation of C-H bonds, reducing pre-functionalization steps |

Exploration of Untapped Reactivity Profiles and Selectivity Control

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound presents a key opportunity for future research in selective organic synthesis. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Emerging trends in this area involve:

Orthogonal Functionalization: A major research thrust is the development of highly selective catalytic systems that can exclusively target the C-Br bond for transformations like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, leaving the C-Cl bond intact for subsequent reactions. nih.gov This allows for the stepwise and controlled introduction of different functional groups onto the aromatic ring.

Novel Coupling Partners: Exploration will continue into using a wider variety of coupling partners with this compound. This includes not only arylboronic acids but also organozinc, organotin, and organosilicon reagents to create a diverse library of complex molecules. nih.govmdpi.com

Catalyst and Ligand Design: The design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) will be crucial for fine-tuning the selectivity and efficiency of cross-coupling reactions involving dihalogenated substrates. nih.gov

| Reaction Type | Targeted Bond | Potential Application |

| Suzuki-Miyaura Coupling | C-Br | Synthesis of biaryl compounds |

| Sonogashira Coupling | C-Br | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | C-Br | Formation of C-N bonds |

| Subsequent C-Cl functionalization | C-Cl | Stepwise synthesis of multi-substituted aromatics |

Advanced Materials Science Applications and Polymer Chemistry

Halogenated aromatic compounds are valuable building blocks in materials science due to their influence on properties like thermal stability, flame retardancy, and liquid crystallinity. Future research will likely explore the incorporation of this compound into novel materials.

Key areas of investigation include:

Liquid Crystals: Substituted benzoates are known to form the core of liquid crystalline materials. academie-sciences.frresearchgate.netresearchgate.netnih.gov The specific substitution pattern of this compound could be exploited to design new liquid crystals with tailored mesomorphic properties. academie-sciences.frnih.gov The halogens can influence molecular packing and intermolecular interactions, which are critical for liquid crystal phase behavior.

Polymer Synthesis: The molecule could serve as a monomer or a functional additive in polymer chemistry. Post-polymerization functionalization, where a polymer is first created and then modified, is a facile approach to preparing copolymers with specific properties. For example, brominated styrenes have been used to create blocky copolymers, and a similar strategy could be applied using benzoate-derived monomers.

Functional Materials: The bromine and chlorine atoms provide sites for further chemical modification, making this compound a potentially useful intermediate for creating materials with specific optical, electronic, or biological properties.

Structure-Activity Relationship (SAR) Studies in Related Biological Systems

Substituted benzoic acids and their derivatives have a long history of biological activity, including antimicrobial and enzyme-inhibiting properties. nih.govnih.govnih.govmdpi.com Future research will likely involve synthesizing derivatives of this compound to explore their potential in medicinal chemistry and agrochemistry through structure-activity relationship (SAR) studies.

Emerging trends include:

Enzyme Inhibition: Benzoate derivatives have been identified as inhibitors of various enzymes. nih.govmdpi.com SAR studies could involve synthesizing analogs of this compound where the bromo and chloro positions are varied or replaced with other groups to probe interactions with enzyme active sites. For instance, para-substituted benzoic acid derivatives have been identified as potent inhibitors of protein phosphatase Slingshot. nih.gov

Antimicrobial Activity: Halogenated aromatic compounds are frequently found in molecules with antimicrobial properties. nih.govnih.gov A library of compounds derived from this compound could be screened against various bacterial and fungal strains to identify lead compounds for new antimicrobial agents. QSAR studies have shown that the antimicrobial activity of chlorobenzoic acid derivatives is governed by specific molecular parameters. nih.gov

Herbicidal and Plant Growth Regulation: Salicylanilides, which share structural similarities with substituted benzoates, are known to have herbicidal activity by inhibiting photosynthetic electron transport. mdpi.com Research could explore whether derivatives of this compound exhibit similar properties, leading to new agrochemicals.

| Biological Target | Rationale for Investigation | Potential Outcome |

| Bacterial Enzymes | Halogenated aromatics often exhibit antibacterial activity. nih.gov | New antibiotic lead compounds. |

| Fungal Enzymes | Known antifungal activity of some benzoate derivatives. | Development of new antifungal agents. |

| Protein Phosphatases | Substituted benzoates can act as specific enzyme inhibitors. nih.gov | Therapeutic agents for diseases like cancer. nih.gov |

| Photosynthetic Proteins | Herbicidal activity is linked to inhibition of photosynthesis. mdpi.com | Novel herbicides. |

Integrated Computational and Experimental Approaches for Mechanistic Understanding

The integration of computational chemistry with experimental studies provides powerful insights into reaction mechanisms, reactivity, and molecular properties. This synergistic approach is an emerging trend that will be vital for future research on this compound.

Future research directions will leverage:

Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to investigate the mechanisms of chemical reactions, including those involving halogenated aromatic compounds. umn.edunih.govchemrxiv.orgresearchgate.netrsc.org For this compound, DFT can be used to predict the regioselectivity of electrophilic aromatic substitutions, understand the thermodynamics of different reaction pathways, and elucidate the role of catalysts. nih.govrsc.org

Predictive Modeling: Computational models can predict the reactivity of different sites on the molecule. For example, methods like RegioSQM can predict the most likely sites for electrophilic aromatic substitution by calculating proton affinities. rsc.org Such tools can guide synthetic planning and reduce the need for trial-and-error experimentation.

Spectroscopic and Crystallographic Validation: Computational findings must be validated by experimental data. ucl.ac.uk Combining DFT with techniques like NMR, FTIR, and X-ray crystallography provides a comprehensive understanding of molecular structure and intermolecular interactions, which is crucial for designing new materials or biologically active compounds. ucl.ac.ukrsc.org

| Computational Method | Application to this compound | Experimental Validation |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate activation barriers, predict spectroscopic properties. chemrxiv.orgresearchgate.netucl.ac.uk | Kinetic studies, NMR, FTIR spectroscopy. |

| Molecular Dynamics (MD) | Simulate behavior in solution, study self-association and interaction with solvents or biological targets. ucl.ac.uk | Crystallization experiments, binding assays. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular descriptors with biological activity to predict the potency of new derivatives. nih.gov | In vitro biological screening. |

| Regioselectivity Prediction (e.g., RegioSQM) | Predict the outcome of further substitution reactions on the aromatic ring. rsc.org | Synthetic experiments and product characterization. |

常见问题

How can researchers optimize the synthesis of Ethyl 2-bromo-4-chlorobenzoate to improve yield and purity?

Answer:

Optimization involves systematic adjustments to reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the bromo/chloro sites .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography :

How should researchers address discrepancies in spectroscopic data when analyzing reaction intermediates?

Answer:

- Cross-validation : Compare NMR/IR data with literature (e.g., NIST Chemistry WebBook) .

- Impurity analysis : Use GC-MS or HPLC to identify byproducts from incomplete esterification or halogen exchange .

- Crystallographic verification : Resolve ambiguities in substituent positions via X-ray structure determination .

What safety precautions are essential when handling this compound?

Answer:

- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .

- Waste disposal : Segregate halogenated waste and coordinate with certified disposal services .

How can researchers design experiments to study the reactivity of bromo and chloro substituents?

Answer:

- Nucleophilic substitution : React with NaI (Finkelstein conditions) to compare Br vs. Cl leaving-group efficiency .

- Kinetic studies : Monitor reaction rates (via F NMR or UV-Vis) under varying temperatures and solvents .

- Competitive experiments : Introduce competing nucleophiles (e.g., OH, NH) to assess regioselectivity .

What challenges arise in refining the crystal structure of this compound using SHELXL?

Answer:

- Disorder : Halogen atoms may exhibit positional disorder; use PART and SUMP instructions in SHELXL to model split sites .

- Twinning : Apply TWIN/BASF commands for data with pseudo-merohedral twinning .

- Validation : Cross-check R and Flack parameter (x) to avoid overinterpretation of chirality .

How can enantiomeric purity of derivatives synthesized from this compound be determined?

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases .

- X-ray crystallography : Apply Flack’s x parameter (superior to η for centrosymmetric near-structures) to confirm absolute configuration .

What strategies resolve conflicting data in mechanistic studies of this compound’s reactions?

Answer:

- Computational validation : Perform DFT calculations (e.g., Gaussian) to model transition states and compare with experimental kinetics .

- Isotopic labeling : Use O-labeled esters to track hydrolysis pathways via mass spectrometry .

- Controlled replicates : Repeat experiments under inert atmospheres to rule out oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。